molecular formula C11H11N3O2S B2759053 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886907-76-2

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2759053
CAS RN: 886907-76-2
M. Wt: 249.29
InChI Key: PSZSOWGHEPIVLW-UHFFFAOYSA-N
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Description

“N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic compound. Based on its name, it likely contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also appears to contain a methylthio group and a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Oxadiazoles can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxadiazole ring could potentially influence its electronic properties, while the methylthio group could influence its steric properties .

Scientific Research Applications

Anticancer Activity

  • Tumor Inhibition and Antioxidant Potential : Certain 1,3,4-oxadiazole derivatives have been investigated for their tumor inhibition and antioxidant potential, showing moderate to potent effects against specific cancer cell lines. For example, derivatives have demonstrated significant binding to targets like epidermal growth factor receptor (EGFR) and tubulin, indicating their potential as anticancer agents (Faheem, 2018).
  • CRMP 1 Inhibition for Lung Cancer : Some oxadiazole derivatives have been explored for their ability to inhibit Collapsin response mediator protein 1 (CRMP 1), showing potential against small lung cancer. Novel compounds were synthesized, characterized, and showed considerable inhibition of cell growth in comparison to Bevacizumab, a standard treatment (Panchal, Rajput, & Patel, 2020).

Antimicrobial and Hemolytic Activity

  • Antimicrobial Evaluation : 1,3,4-oxadiazole derivatives have been prepared and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. Some compounds showed good antimicrobial activity and lower cytotoxicity, suggesting their potential for further biological screening and application (Gul et al., 2017).

Anti-inflammatory and Analgesic Actions

  • Analgesic and Anti-inflammatory Effects : Research has focused on evaluating the analgesic and anti-inflammatory potential of 1,3,4-oxadiazole derivatives. Certain compounds have shown good affinity for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), correlating to their high analgesic and anti-inflammatory effects (Nargund, Reddy, & Hariprasad, 1994).

Hemolytic Activity

  • Evaluation of Hemolytic Activity : Some 1,3,4-oxadiazole derivatives were tested for their hemolytic activity, indicating that most compounds were found to be active against selected microbial species to varying extents, with specific derivatives showing less toxicity and potential for further application trials (Marri et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(16-11)8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSOWGHEPIVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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